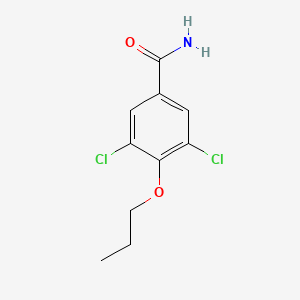

3,5-Dichloro-4-propoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

3,5-dichloro-4-propoxybenzamide |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H2,13,14) |

InChI Key |

HAGHIGJFROVAEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)C(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloro 4 Propoxybenzamide and Core Building Blocks

Synthesis of Key Precursors: 3,5-Dichloro-4-hydroxybenzoic Acid and its Derivatives

The foundational precursor for 3,5-dichloro-4-propoxybenzamide is 3,5-dichloro-4-hydroxybenzoic acid. This molecule is assembled through a series of reactions that first introduce the desired halogen substituents onto an aromatic ring and then modify the hydroxyl group.

The synthesis of 3,5-dichloro-4-hydroxybenzoic acid typically begins with the selective chlorination of 4-hydroxybenzoic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group. This electronic influence directs incoming electrophiles, such as a chloronium ion equivalent, to the positions ortho to the hydroxyl group (the 3 and 5 positions).

A common and effective method for this transformation is the use of sulfuryl chloride (SO₂Cl₂) in the presence of a suitable solvent, such as acetic acid. The reaction proceeds by electrophilic aromatic substitution, where the sulfuryl chloride acts as the chlorinating agent. Another established method involves bubbling chlorine gas (Cl₂) directly through a solution of 4-hydroxybenzoic acid. The choice of solvent and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Comparison of Halogenation Methods for 4-Hydroxybenzoic Acid

| Reagent | Solvent | Typical Conditions | Advantages |

|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Acetic Acid | Room temperature to mild heating | Good control over stoichiometry |

Once 3,5-dichloro-4-hydroxybenzoic acid is obtained, the next critical step is the selective alkylation of the phenolic hydroxyl group to introduce the propoxy moiety. This is typically achieved through a Williamson ether synthesis. In this reaction, the hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide, in this case, a propyl halide such as 1-bromopropane (B46711) or 1-iodopropane, via an SN2 reaction to form the ether linkage.

Common bases used for this deprotonation step include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which facilitates the nucleophilic substitution. The choice of base and solvent can influence the reaction rate and yield.

Table 2: Reagents for Propoxylation of 3,5-Dichloro-4-hydroxybenzoic Acid

| Alkylating Agent | Base | Solvent | Purpose |

|---|---|---|---|

| 1-Bromopropane | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Forms the propoxy ether linkage |

Following the etherification, the resulting product is 3,5-dichloro-4-propoxybenzoic acid, a key intermediate that contains the complete carbon skeleton and substitution pattern required for the final product, except for the amide group.

To facilitate the subsequent amide bond formation, the carboxylic acid group of 3,5-dichloro-4-propoxybenzoic acid is often converted into a more reactive acyl halide, specifically an acyl chloride. This transformation significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine.

A standard and highly effective reagent for this conversion is thionyl chloride (SOCl₂). The reaction of 3,5-dichloro-4-propoxybenzoic acid with thionyl chloride, often with a catalytic amount of DMF, proceeds to yield 3,5-dichloro-4-propoxybenzoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. Oxalyl chloride is another reagent that can be used for this purpose.

Amide Bond Formation Strategies for this compound

The final step in the synthesis is the formation of the amide bond. This can be achieved through several reliable methods, which primarily involve the reaction of the carboxylic acid or its activated derivative with a source of ammonia (B1221849) or an amine.

Direct coupling methods allow for the formation of the amide bond directly from the carboxylic acid (3,5-dichloro-4-propoxybenzoic acid) without the need to first form an acyl chloride. These methods utilize coupling reagents to activate the carboxylic acid in situ.

Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine (such as ammonia or an ammonium (B1175870) salt) to form the desired amide, this compound. The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Active ester methods represent another approach. In this strategy, the carboxylic acid is first converted into an active ester, which is more reactive towards aminolysis than the parent carboxylic acid. This can be achieved using various activating agents. The resulting active ester can then be isolated or used in situ to react with an amine to form the amide.

A robust and frequently employed method for synthesizing this compound is the condensation of the previously prepared 3,5-dichloro-4-propoxybenzoyl chloride with an amine source. This is a classic Schotten-Baumann type reaction.

In this approach, the highly reactive acyl chloride is treated with a suitable amine, typically aqueous or gaseous ammonia, or an ammonium salt. The reaction is usually performed in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The choice of base and solvent system is important for optimizing the reaction conditions and ensuring a high yield of the final amide product. This method is often favored for its high reactivity and the straightforward nature of the transformation.

Table 3: Summary of Amide Bond Formation Strategies

| Method | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Carbodiimide Coupling | EDC, DCC, HOBt | O-acylisourea | Direct conversion from carboxylic acid; mild conditions |

Exploration of Alternative Synthetic Pathways for Benzamide (B126) Synthesis

Recent research has focused on the direct condensation of carboxylic acids and amines, offering greener and more atom-economical alternatives to traditional methods. These pathways are highly relevant for the industrial-scale synthesis of benzamide derivatives.

Catalytic Direct Amidation with Urea (B33335): A novel approach involves the use of urea as a stable, solid nitrogen source in a direct coupling reaction with the carboxylic acid. The transformation can be catalyzed by low-cost and readily available compounds like magnesium nitrate (B79036) (Mg(NO₃)₂) or imidazole. This method avoids the handling of gaseous ammonia and does not require stoichiometric activating agents.

Group (IV) Metal-Catalyzed Amidation: Titanium (Ti), Zirconium (Zr), and Hafnium (Hf) complexes have emerged as effective catalysts for the direct amidation of non-activated carboxylic acids and amines. researchgate.net This process is environmentally benign as water is the only byproduct. The reaction proceeds under mild conditions and produces amides in good to excellent yields. researchgate.net

Amidation via Coupling Agents: A variety of coupling agents have been developed to facilitate direct amide bond formation under mild conditions. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with an amine. One such effective coupling agent is (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester . lookchemmall.com This reagent has been shown to be efficient for the amidation of both aliphatic and aromatic carboxylic acids, providing the corresponding amides in high yields under basic conditions. lookchemmall.com

The table below summarizes some of these alternative amidation methodologies.

| Method | Catalyst / Reagent | Key Features | Reference |

|---|---|---|---|

| Catalytic Amidation with Urea | Mg(NO₃)₂ or Imidazole | Uses a stable, solid nitrogen source; avoids gaseous ammonia and coupling agents. | researchgate.net |

| Group (IV) Metal Catalysis | Ti, Zr, or Hf complexes | Environmentally benign (water is the only byproduct); mild reaction conditions. | researchgate.net |

| Coupling Agent-Mediated | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Efficient in situ activation of the carboxylic acid; good to excellent yields under basic conditions. | lookchemmall.com |

| Ultrasonic-Assisted Synthesis | Diatomite earth@IL/ZrCl₄ | Green chemistry approach using a reusable catalyst and ultrasonic irradiation for rapid reaction. | wikipedia.org |

Structure Activity Relationship Sar Studies on Dichlorinated and Alkoxy Substituted Benzamides

Influence of Halogen Substitution Pattern (3,5-Dichloro) on Molecular Interactions and Bioactivity

The presence and positioning of halogen atoms on the benzamide (B126) ring are critical determinants of a compound's interaction with biological targets and its subsequent bioactivity. In the case of 3,5-dichloro-4-propoxybenzamide, the two chlorine atoms at positions 3 and 5 significantly influence its electronic and steric properties.

Furthermore, the steric bulk of the two chlorine atoms can dictate the preferred orientation of the benzamide within a binding site. This steric hindrance can either promote or hinder interactions with the target, leading to increased selectivity for a particular receptor subtype. For example, in the development of inhibitors for SARS-CoV papain-like cysteine proteases (PLpro), the substitution pattern on the benzamide scaffold was found to be a key factor in the binding affinity and inhibitory activity. nih.gov

Role of the 4-Propoxy Substituent in Modulating Receptor Binding and Enzyme Inhibition

The 4-propoxy group, an alkoxy substituent, plays a significant role in modulating the pharmacological profile of this compound. The length and nature of the alkoxy chain can influence several key properties, including lipophilicity, receptor binding, and enzyme inhibition.

Moreover, the oxygen atom of the propoxy group can act as a hydrogen bond acceptor, forming specific interactions with hydrogen bond donors in the target protein. Studies on substituted benzamides targeting the D4 dopamine (B1211576) receptor have highlighted the importance of a hydrogen bond-donating or -accepting substituent at the para (4-) position for enhanced binding affinity. nih.gov This indicates that the 4-propoxy group could be directly involved in the ligand-receptor binding interface.

The following table summarizes the influence of different substituents on receptor binding affinity in related benzamide derivatives:

| Compound Class | Substituent at Position 4 | Effect on Receptor Binding Affinity | Reference |

| D4 Dopamine Receptor Ligands | Polar H-bond donating/accepting | Enhanced binding affinity | nih.gov |

| 2,5-Dimethoxyphenethylamines | Extended 4-alkoxy group | Generally increased binding at 5-HT2A/2C receptors | frontiersin.org |

Conformational Analysis and Stereochemical Considerations in Benzamide Derivatives

The three-dimensional conformation of a benzamide derivative is a critical factor governing its biological activity. The relative orientation of the benzamide plane, the aromatic ring, and its substituents determines how the molecule fits into a receptor or enzyme active site.

Benzamides generally exhibit a strong preference for planar conformations due to resonance stabilization between the carbonyl group and the aromatic ring. acs.org However, substituents on the ring can influence the degree of planarity. Theoretical and experimental studies, such as those using Lanthanide-Induced-Shift Analysis (LISA) and molecular mechanics, have been employed to investigate the conformations of substituted benzamides. nih.govresearchgate.net These studies have shown that while a planar conformation is often the lowest in energy, deviations can occur, particularly with bulky substituents. acs.org

For this compound, the interplay between the 3,5-dichloro and 4-propoxy substituents will dictate the preferred conformation. The steric bulk of the chlorine atoms may influence the rotational barrier around the C-C bond connecting the carbonyl group to the phenyl ring. The conformation of the propoxy chain itself also adds another layer of complexity. Quantum mechanical methods have been used to study the conformational behavior of substituted o-anisamides, revealing that intramolecular hydrogen bonds can limit conformational freedom. oup.com

The following table presents data from a conformational analysis study on substituted benzamides, highlighting the torsional angle (ω) between the carbonyl group and the phenyl ring for different substitution patterns.

| Compound | Substitution | Calculated Torsional Angle (ω) | Method | Reference |

| Benzamide | Unsubstituted | 20-25° | ab initio | nih.gov |

| N,N-dimethylbenzamide | N,N-dimethyl | ~60° | RHF/PCModel | nih.gov |

Impact of Amide Linker and Potential N-Substitution on Biological Efficacy

The amide linker is a cornerstone of the benzamide scaffold and its integrity is often crucial for biological activity. The amide group can participate in hydrogen bonding interactions as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are frequently essential for anchoring the molecule within its biological target.

Modification of the amide linker, for instance, through N-substitution, can have profound effects on biological efficacy. N-substitution can alter the hydrogen bonding capacity of the amide group, influence the molecule's conformation, and modify its lipophilicity. In the development of selective 5-HT4 receptor agonists, variations of the piperidin-4-ylmethyl moiety attached to the benzamide nitrogen led to a decrease in binding affinity, demonstrating the sensitivity of this position to structural changes. nih.gov

In some cases, the amide bond is part of a larger linker structure that connects the benzamide core to another pharmacophoric element. The nature and length of this linker are critical. For example, in a series of benzenesulfonamides carrying a benzamide moiety, the sulfonamide linker was found to be critical for activity as carbonic anhydrase and acetylcholinesterase inhibitors. nih.gov Similarly, in the design of pesticides, the amide group was recognized for its ability to form hydrogen bonds with target enzymes. nih.govnih.gov

The potential for N-substitution on the amide nitrogen of this compound represents a key avenue for analog design to modulate its biological profile.

Molecular Mechanisms and in Vitro Biological Activities of 3,5 Dichloro 4 Propoxybenzamide Analogs

Modulation of Enzyme Activity by Benzamide (B126) Derivatives

Benzamide compounds, a class to which 3,5-dichloro-4-propoxybenzamide belongs, have been investigated for their ability to modulate the activity of various enzymes. This modulation is often achieved through the inhibitor binding to the enzyme's active site, which can prevent the natural substrate from binding and thus block the enzyme's catalytic function.

Analogs of this compound have demonstrated notable activity as inhibitors of sirtuins, a class of enzymes known as Class III histone deacetylases (HDACs). nih.gov These enzymes play crucial roles in various cellular processes. nih.gov Research has particularly focused on the selective inhibition of SIRT2 over other isoforms like SIRT1 and SIRT3.

A series of benzamide derivatives were designed and synthesized as potential SIRT2 inhibitors. nih.gov Within this series, one compound, 17k , emerged as a highly potent and selective inhibitor of SIRT2, with an IC50 value of 0.60 μM. nih.govelsevierpure.com This compound exhibited remarkable selectivity, being over 150 times more selective for SIRT2 than for SIRT1 and SIRT3 (IC50 >100 μM for both). nih.govelsevierpure.com The development of such selective inhibitors is significant, as SIRT2 has been identified as a target for neurodegenerative diseases and cancer. nih.govelsevierpure.com

Further studies on 3-(benzylsulfonamido)benzamides have also yielded potent and selective SIRT2 inhibitors. nih.gov Modifications to this scaffold, such as replacing the sulfonamide with a thioether, led to a two- to three-fold increase in potency for SIRT2 inhibition. nih.gov These thioether derivatives also showed high selectivity over SIRT1 and SIRT3. nih.gov For instance, some of the most potent compounds in this class showed less than 25% inhibition of SIRT1 and SIRT3 even at concentrations up to 50 μM. nih.gov

The table below summarizes the inhibitory activity of selected benzamide analogs against sirtuin isoforms.

| Compound | Target | IC50 | Selectivity |

| 17k | SIRT2 | 0.60 μM | >150-fold vs. SIRT1/SIRT3 |

| AK-1 | SIRT2 | 12.5 μM | Selective over SIRT1/SIRT3 |

| AK-7 | SIRT2 | 15.5 μM | Selective over SIRT1/SIRT3 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half.

Benzamide derivatives have also been explored as inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate the levels of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The specific compound N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide, an analog of the subject compound, is known to primarily act as a phosphodiesterase 4 (PDE4) inhibitor.

Research into related structures has identified potent inhibitors of other PDE isoforms as well. For example, a series of analogs based on the structure of papaverine, a known PDE10A inhibitor, were synthesized and evaluated. nih.gov One of these analogs, compound 8c (1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline), demonstrated an IC50 value of 28 nM for PDE10A, showing significant potency. nih.gov This compound also displayed selectivity over other PDE isoforms, with IC50 values of 2200 nM for PDE3A and 2520 nM for PDE3B. nih.gov

The development of selective PDE inhibitors is an active area of research, with different isoforms being targeted for various therapeutic applications. nih.govacs.org

The table below presents the inhibitory profiles of selected compounds against PDE isoforms.

| Compound | Target | IC50 |

| N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide | PDE4 | - |

| Compound 8c | PDE10A | 28 nM |

| Compound 8c | PDE3A | 2200 nM |

| Compound 8c | PDE3B | 2520 nM |

A lower IC50 value indicates greater potency.

Beyond sirtuins and phosphodiesterases, benzamide derivatives have been investigated for their potential to inhibit other enzyme systems. One such area of interest is the cytochrome P450 (CYP) family of enzymes. A study focused on designing selective inhibitors for CYP1B1, an enzyme implicated in cancers related to hormonal imbalances, utilized a benzamide derivative as a lead structure. vensel.org The designed compound showed a promising binding pattern in molecular docking studies, suggesting its potential as a selective CYP1B1 inhibitor. vensel.org

Additionally, some benzamide derivatives have been evaluated as histone deacetylase (HDAC) inhibitors, which are recognized as important anticancer agents. nih.gov Research has shown that specific structural features of benzamide-based derivatives are key to their HDAC inhibitory activity. nih.gov

Receptor Agonism/Antagonism of Related Compounds

In addition to enzyme modulation, analogs of this compound have been studied for their ability to interact with nuclear receptors, which are critical regulators of gene expression.

A significant area of research for compounds related to this compound is their activity as agonists for the thyroid hormone receptor β (THR-β). nih.gove-enm.org THR-β is predominantly found in the liver and is responsible for the beneficial effects of thyroid hormone on lipid metabolism. e-enm.orgunipi.it The goal is to develop selective THR-β agonists that can provide these benefits without the adverse effects associated with the activation of the THR-α isoform, which is more prevalent in the heart and bone. e-enm.orgunipi.it

Sobetirome (GC-1) is a well-characterized THR-β selective agonist. nih.govoctagonchem.com It has structural differences from the natural thyroid hormone T3, including the replacement of iodine atoms with methyl and isopropyl groups. bioscientifica.com GC-1 binds to THR-β with an affinity similar to T3 but has a roughly tenfold lower affinity for THR-α. bioscientifica.com Another potent and selective THR-β agonist is Resmetirom (MGL-3196), which is 28-fold more selective for THR-β over THR-α in functional assays. nih.gov

The table below shows the selectivity of various thyromimetic compounds for THR-β over THR-α.

| Compound | THR-β Selectivity (fold vs. THR-α) |

| Sobetirome (GC-1) | ~10 |

| Resmetirom (MGL-3196) | 28 |

| CS271011 | 54.12 |

Higher fold selectivity indicates a greater preference for binding to and activating THR-β over THR-α.

Benzamide derivatives have also been identified as modulators of the peroxisome proliferator-activated receptor γ (PPARγ). google.com PPARs are nuclear receptors that play key roles in metabolism and inflammation. google.com Novel benzamide derivatives have been developed as potent modulators of the PPARγ receptor, with some acting as antagonists. google.com The development of PPARγ antagonists is being explored for various pathological conditions. google.com

While some fatty acid derivatives are known to be low-affinity PPARγ activators, other related compounds have been shown to act as antagonists. nih.gov For example, GW9662 is an irreversible antagonist of PPARγ. nih.gov Furthermore, research has demonstrated that modifications to the chemical structure of known PPAR agonists can switch their activity to that of an antagonist. acs.org

Mechanisms Underlying Observed Cellular Responses (e.g., Anti-inflammatory, Anticancer via target modulation)

The anti-inflammatory and anticancer activities of various chemical compounds are often underpinned by their ability to modulate specific cellular targets and pathways. For instance, some compounds exert their anti-inflammatory effects by reducing the levels of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). nih.gov In the context of cancer, the modulation of specific molecular targets is a key mechanism for inhibiting tumor growth.

While direct evidence for the molecular targets of this compound is limited, research on related structures offers potential avenues of investigation. For example, certain nitro-group-containing drugs have demonstrated antimycobacterial activity by targeting enzymes like DprE1. mdpi.com Furthermore, studies on other heterocyclic compounds have shown that their antinociceptive and anti-inflammatory effects can be mediated through the modulation of channels such as ASICs and TRPV1 via the opioid/KATP pathway. nih.gov

The biological activity of a compound is also influenced by its physicochemical properties, such as lipophilicity, which can affect its ability to cross cell membranes and interact with intracellular targets. nih.gov The table below summarizes the key molecular mechanisms observed in compounds structurally related to this compound.

| Mechanism | Observed Effect | Compound Class/Example | Reference |

| Inhibition of Pro-inflammatory Mediators | Reduction of TNF-α and PGE2 levels | Triazole derivative (LQFM-096) | nih.gov |

| Enzyme Inhibition | Targeting DprE1 in mycobacteria | 3,5-dinitro and 3-nitro-5-trifluoromethyl benzamide derivatives | mdpi.com |

| Ion Channel Modulation | Modulation of ASICs/TRPV1 channels | Triazole derivative (LQFM-096) | nih.gov |

Computational Chemistry and Rational Design of 3,5 Dichloro 4 Propoxybenzamide Analogs

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov This method is crucial for understanding the binding mode of 3,5-dichloro-4-propoxybenzamide analogs and for predicting their binding affinity to a specific biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on a defined scoring function.

Ligand-protein interaction simulations provide a detailed view of the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govyoutube.com By analyzing these interactions, researchers can gain insights into the key structural features of the ligand that are essential for binding. For instance, the propoxy group of this compound might fit into a hydrophobic pocket of the target protein, while the amide group could form hydrogen bonds with specific amino acid residues.

Interactive Table: Example of Molecular Docking Results for this compound Analogs

| Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Example Kinase 1 | -8.5 | Leu83, Val91, Ala148 |

| Analog A (with ethyl group) | Example Kinase 1 | -7.9 | Leu83, Val91 |

| Analog B (with isopropyl group) | Example Kinase 1 | -8.8 | Leu83, Val91, Ala148, Phe160 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. jocpr.comwikipedia.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov These models are built using statistical methods to create a mathematical equation that can predict the activity of new, unsynthesized compounds. researchgate.net

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A diverse set of this compound analogs with known biological activities is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, lipophilicity, electronic properties), are calculated for each analog. slideshare.net

Model Building: Statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms are used to establish a relationship between the descriptors and the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. jocpr.com

QSAR models can guide the design of new this compound analogs by identifying the key structural features that contribute to or detract from their biological activity.

Molecular Electrostatic Potential (MESP) Analysis for Reactivity and Interaction Insights

Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for understanding and predicting the chemical reactivity of a molecule. researchgate.net It provides a three-dimensional map of the electrostatic potential around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govresearchgate.net This information is crucial for predicting how a molecule will interact with other molecules, including biological targets. mdpi.com

For this compound and its analogs, MESP analysis can reveal:

Nucleophilic and Electrophilic Sites: The electron-rich regions, such as the oxygen atom of the carbonyl group and the oxygen of the propoxy group, are likely sites for electrophilic attack or hydrogen bond donation. The electron-deficient regions, such as the hydrogen atoms of the amide group, are potential sites for nucleophilic attack or hydrogen bond acceptance.

Intermolecular Interactions: MESP can help in understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-protein binding. rsc.org

Pharmacophore Modeling and Virtual Screening for Target-Specific Compound Design

Pharmacophore modeling is a powerful technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a biological response. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and charged groups.

Once a pharmacophore model is developed for a particular target, it can be used as a 3D query in a process called virtual screening. researchgate.nete3s-conferences.org Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. nih.gov This approach allows for the rapid and cost-effective identification of potential new drug candidates from vast chemical libraries. nih.gov For this compound analogs, this process can lead to the discovery of novel scaffolds with improved activity and selectivity. biorxiv.orgnih.gov

Advanced Simulation Techniques (e.g., Molecular Dynamics) for Conformational Studies

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information about the conformational changes and flexibility of both the ligand and the protein. fu-berlin.deresearchgate.net

For this compound analogs, MD simulations can be used to:

Assess Binding Stability: MD simulations can determine the stability of the ligand-protein complex over time, providing a more realistic assessment of binding affinity. nih.gov

Study Conformational Changes: These simulations can reveal how the binding of a ligand induces conformational changes in the protein, which can be crucial for its biological function. nih.gov

Refine Docking Poses: MD simulations can be used to refine the initial binding poses obtained from molecular docking, leading to a more accurate representation of the ligand-protein interaction.

Interactive Table: Key Computational Techniques and Their Applications

| Technique | Application for this compound Analogs |

|---|---|

| Molecular Docking | Predicts binding mode and affinity to target proteins. |

| QSAR | Predicts biological activity of new analogs based on their structure. |

| MESP Analysis | Identifies reactive sites and guides understanding of intermolecular interactions. |

| Pharmacophore Modeling | Defines essential features for biological activity and enables virtual screening. |

| Molecular Dynamics | Studies the dynamic behavior and stability of the ligand-protein complex. |

In Vitro Adme Absorption, Distribution, Metabolism, Excretion Profiling and Metabolic Stability Studies

Evaluation of In Vitro Metabolic Stability (e.g., Hepatic Microsomal Stability)

No studies detailing the in vitro metabolic stability of 3,5-Dichloro-4-propoxybenzamide in human or animal liver microsomes were identified. Such studies are crucial in early drug discovery to predict the intrinsic clearance of a compound. The general procedure involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and monitoring its disappearance over time.

Table 1: Hypothetical Data on In Vitro Metabolic Stability of this compound

| Species | Incubation Time (min) | % Remaining (Hypothetical) | Half-life (t½, min) (Hypothetical) | Intrinsic Clearance (CLint, µL/min/mg protein) (Hypothetical) |

| Human | 0 | 100 | - | - |

| 15 | Data Not Available | Data Not Available | Data Not Available | |

| 30 | Data Not Available | Data Not Available | Data Not Available | |

| 60 | Data Not Available | Data Not Available | Data Not Available | |

| Rat | 0 | 100 | - | - |

| 15 | Data Not Available | Data Not Available | Data Not Available | |

| 30 | Data Not Available | Data Not Available | Data Not Available | |

| 60 | Data Not Available | Data Not Available | Data Not Available |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental results were found for this compound.

Identification and Characterization of In Vitro Metabolites

There is no available information on the metabolites of this compound formed during in vitro studies. The identification of metabolites is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS) after incubation with liver microsomes or other metabolic systems. Potential metabolic pathways for a compound like this compound could include O-depropylation of the propoxy group, hydroxylation of the aromatic ring, or hydrolysis of the amide bond.

Assessment of Cytochrome P450 (CYP) Inhibition Profiles

No data exists in the public domain regarding the inhibitory effects of this compound on major cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Assessing CYP inhibition is a critical step to predict potential drug-drug interactions. A related compound, 3-aminobenzamide, has been shown to be an inhibitor of P450 enzymes. bldpharm.com However, this cannot be extrapolated to this compound without specific experimental evidence.

Table 2: Hypothetical Cytochrome P450 Inhibition Profile of this compound

| CYP Isoform | IC₅₀ (µM) (Hypothetical) |

| CYP1A2 | Data Not Available |

| CYP2C9 | Data Not Available |

| CYP2C19 | Data Not Available |

| CYP2D6 | Data Not Available |

| CYP3A4 | Data Not Available |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental results were found for this compound.

Plasma Protein Binding Characteristics and Implications for Free Drug Concentration

Specific data on the plasma protein binding of this compound is not available. The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, determines the fraction of unbound (free) drug that is available to exert pharmacological effects and to be cleared from the body. High plasma protein binding can affect the distribution and elimination of a compound. For many drugs, the unbound fraction in plasma can vary significantly between individuals and in different disease states.

In Vitro Permeability Assays for Absorption Prediction

There are no published results from in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, for this compound. These assays are used to predict the potential for oral absorption of a compound by assessing its ability to cross biological membranes.

Future Research Directions and Translational Considerations for 3,5 Dichloro 4 Propoxybenzamide

Design and Synthesis of Next-Generation Analogs with Enhanced Potency and Selectivity

The development of next-generation analogs of 3,5-Dichloro-4-propoxybenzamide is a critical step towards optimizing its therapeutic profile. The primary goals of these efforts are to enhance its potency against its intended molecular target(s) while simultaneously improving its selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies form the foundation of this endeavor.

Key areas for modification on the this compound scaffold include:

The Propoxy Group: Alterations to the length and branching of the alkyl chain, as well as the introduction of cyclic moieties or heteroatoms, could significantly impact binding affinity and pharmacokinetic properties.

The Benzamide (B126) Moiety: Substitution on the amide nitrogen or replacement of the amide with bioisosteres can influence hydrogen bonding interactions and metabolic stability.

The Dichloro Substitution Pattern: While the 3,5-dichloro pattern is a defining feature, exploring alternative halogenation patterns or the introduction of other electron-withdrawing or -donating groups on the phenyl ring could fine-tune electronic properties and target engagement.

A systematic approach to analog synthesis, often employing parallel synthesis techniques, can rapidly generate a library of related compounds for screening. Each new analog provides valuable data points that contribute to a more comprehensive understanding of the SAR, guiding the design of subsequent generations with progressively improved properties.

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

A thorough understanding of the mechanism of action of this compound is paramount for uncovering its full therapeutic potential. While initial studies may point towards a specific biological activity, a deeper mechanistic investigation can reveal unexpected pathways and targets, thereby opening up new avenues for therapeutic application.

For instance, if this compound is found to modulate a particular kinase, further research would focus on disease states where this kinase is dysregulated. This could expand its application from an initial indication, such as oncology, to other areas like inflammatory diseases or neurodegenerative disorders. Techniques such as target identification and validation, using methods like chemical proteomics and genetic knockdown, are essential in this exploratory phase.

Development of Advanced Methodologies for Synthesis and Characterization

The advancement of synthetic and analytical methodologies can significantly impact the research and development of this compound and its analogs. Innovations in synthetic chemistry can lead to more efficient, cost-effective, and environmentally friendly routes for its production.

Key areas of development include:

Catalytic C-H Activation: This technology could enable the direct functionalization of the benzamide core, bypassing the need for pre-functionalized starting materials and streamlining the synthesis of diverse analogs.

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for large-scale synthesis.

Advanced Analytical Techniques: The use of high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and chiral chromatography is crucial for the unambiguous characterization of novel analogs and the identification of impurities.

These advancements not only facilitate the rapid synthesis and characterization of new compounds but also ensure the quality and reproducibility of the materials used in biological studies.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. These approaches provide a global view of the molecular changes induced by the compound within a biological system.

| Omics Technology | Application in Profiling this compound |

| Genomics | Identification of genetic biomarkers that may predict sensitivity or resistance to the compound. |

| Transcriptomics | Analysis of changes in gene expression patterns to elucidate the molecular pathways modulated by the compound. |

| Proteomics | Identification of direct protein targets and downstream changes in protein expression and post-translational modifications. |

| Metabolomics | Assessment of alterations in metabolic pathways to understand the compound's impact on cellular metabolism. |

By combining data from these different omics layers, researchers can construct a comprehensive biological profile of this compound, revealing its on-target and off-target effects and providing valuable insights into its mechanism of action.

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental and computational approaches is a powerful driver of modern drug discovery. In the context of this compound, this integration can accelerate the design-synthesis-test-analyze cycle.

Computational methods that can be synergistically employed include:

Molecular Docking: To predict the binding mode and affinity of this compound and its analogs to their protein targets.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex and assess the stability of the interaction over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the chemical structures of analogs with their biological activities.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally forecast the pharmacokinetic and toxicological properties of new analogs, helping to prioritize which compounds to synthesize and test experimentally.

By using computational tools to guide experimental work, researchers can focus resources on the most promising candidates, thereby increasing the efficiency and success rate of the drug discovery process. The experimental validation of computational predictions, in turn, helps to refine and improve the accuracy of the computational models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-4-propoxybenzamide, and how can purity be validated?

- Methodology :

Synthesis : Start with 3,5-dichloro-4-hydroxybenzoic acid (precursor; CAS 3336-41-2 ). Perform propoxylation by reacting with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to substitute the hydroxyl group. Convert the resulting 3,5-dichloro-4-propoxybenzoic acid to the benzamide via acid chloride intermediate: treat with oxalyl chloride and catalytic DMF in dichloromethane (DCM), followed by reaction with ammonia or ammonium hydroxide .

Purification : Use column chromatography (e.g., 1–20% methanol in DCM) and recrystallization from ethanol.

Validation : Confirm purity via HPLC (>95%) and spectral characterization (¹H/¹³C NMR, IR, HRMS). For example, IR should show C=O stretch at ~1680 cm⁻¹, and ¹H NMR should display propoxy chain signals (δ ~1.0–4.0 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (singlets at δ ~7.9–8.5 ppm for dichloro-substituted benzene) and propoxy chain signals.

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of hydroxyl peaks.

- HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₀Cl₂NO₂: 262.00 g/mol) .

Advanced Research Questions

Q. How can reaction mechanisms during synthesis be probed, particularly for unexpected byproducts?

- Methodology :

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in hydroxyl precursor) or in-situ FTIR to track intermediates. For example, monitor acid chloride formation via disappearance of -OH and appearance of C=O stretches.

- Byproduct Analysis : Employ LC-MS or GC-MS to detect impurities. Computational tools (e.g., Gaussian for transition-state modeling) can predict side reactions, such as over-alkylation or hydrolysis .

Q. What computational strategies are effective for predicting the biological targets of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., acyl carrier protein synthase, AcpS-pptase). Validate predictions with in vitro enzymatic assays (e.g., inhibition kinetics) .

- QSAR Modeling : Corporate substituent effects (e.g., chloro vs. methoxy groups) to optimize antibacterial activity .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation in ethanol/water.

- Refinement : Use SHELXL (SHELX suite) for structure solution. Validate bond lengths/angles against similar benzamides (e.g., 3,5-dibromo-4-methoxybenzamide derivatives ).

Q. How should contradictory bioactivity data across studies be addressed?

- Methodology :

- Orthogonal Assays : Compare MIC (minimum inhibitory concentration) values against Gram-positive and Gram-negative bacteria using standardized protocols (CLSI guidelines).

- Metabolomic Profiling : Use LC-MS to assess compound stability or metabolite interference. Cross-reference with biochemical pathway databases (e.g., KEGG) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.